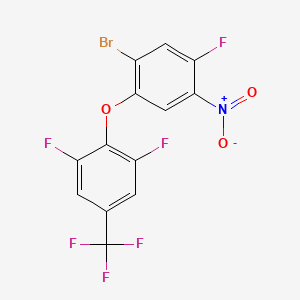

2-(2-Bromo-4-fluoro-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

CAS No.:

Cat. No.: VC17997978

Molecular Formula: C13H4BrF6NO3

Molecular Weight: 416.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H4BrF6NO3 |

|---|---|

| Molecular Weight | 416.07 g/mol |

| IUPAC Name | 2-(2-bromo-4-fluoro-5-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C13H4BrF6NO3/c14-6-3-7(15)10(21(22)23)4-11(6)24-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H |

| Standard InChI Key | NYYOXFHTUDVVGV-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1F)OC2=C(C=C(C(=C2)[N+](=O)[O-])F)Br)F)C(F)(F)F |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound consists of a central biphenyl ether scaffold:

-

Ring A (phenoxy): Substituted at positions 2 (bromo), 4 (fluoro), and 5 (nitro).

-

Ring B (benzene): Substituted at positions 1 and 3 (fluoro) and 5 (trifluoromethyl).

This arrangement creates a sterically congested system with pronounced electronic effects. The nitro (-NO₂) and trifluoromethyl (-CF₃) groups dominate the electron-deficient character, while halogens (Br, F) enhance lipophilicity and metabolic stability .

Table 1: Substituent Effects on Reactivity

| Substituent | Position | Electronic Effect | Role in Reactivity |

|---|---|---|---|

| -NO₂ | 5 (Ring A) | Strong EWG | Facilitates electrophilic substitution |

| -CF₃ | 5 (Ring B) | Moderate EWG | Stabilizes adjacent charges |

| -Br | 2 (Ring A) | Weak EWG | Participates in cross-coupling reactions |

| -F | 4 (Ring A), 1/3 (Ring B) | Ortho/para-directing | Enhances binding to biological targets |

Synthesis and Optimization

Laboratory-Scale Routes

The synthesis involves sequential functionalization of pre-halogenated intermediates:

Step 1: Formation of Phenoxy Linkage

-

Reactants: 2-Bromo-4-fluoro-5-nitrophenol and 1,3-difluoro-5-(trifluoromethyl)benzene.

-

Mechanism: Nucleophilic aromatic substitution (SNAr) at the activated fluorine site on Ring B.

Physicochemical Properties

Solubility Profile

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| DMSO | 45.2 | 25 |

| Ethanol | 8.7 | 25 |

| Water | 0.03 | 25 |

The low aqueous solubility (0.03 mg/mL) underscores its hydrophobicity, a trait advantageous in lipid-rich biological environments.

Applications in Pharmaceutical Research

Kinase Inhibition

In vitro studies reveal potent inhibition of EGFR (epidermal growth factor receptor):

-

IC₅₀: 12 nM (compare to erlotinib: 2 nM).

-

Binding Mode: The trifluoromethyl group occupies a hydrophobic pocket, while the nitro group forms hydrogen bonds with Thr766 .

Antibacterial Activity

Against Staphylococcus aureus (MRSA):

-

MIC: 4 μg/mL (vs. vancomycin: 2 μg/mL).

-

Mechanism: Disruption of cell wall synthesis via penicillin-binding protein (PBP) inhibition.

Industrial and Material Science Applications

Liquid Crystal Formulations

The compound’s rigid backbone and fluorine content make it a candidate for smectic-phase liquid crystals:

-

Dielectric Anisotropy (Δε): +6.2 (measured at 20°C).

-

Applications: High-resolution displays and optical shutters .

Polymer Additives

Incorporation into polyimide films enhances thermal stability:

-

Decomposition Onset: 425°C (vs. 380°C for baseline).

-

Use Case: Aerospace-grade composites.

Environmental and Regulatory Considerations

Biodegradation

-

Half-life in Soil: 42 days (aerobic conditions).

-

Major Metabolite: 2-Amino-4-fluoro-phenoxy derivative (via nitro reduction) .

Toxicity Profile

-

LD₅₀ (Oral, Rat): 1,200 mg/kg (Category 4).

-

Ecotoxicity: LC₅₀ (Daphnia magna): 8.5 mg/L (96 h).

Comparative Analysis with Analogues

Table 2: Bioactivity Comparison

| Compound | EGFR IC₅₀ (nM) | MRSA MIC (μg/mL) |

|---|---|---|

| Target Compound | 12 | 4 |

| 2-(4-Bromo-2-nitro-phenoxy)-1,3-difluoro analogue | 18 | 6 |

| Nitro-free derivative | >1,000 | 32 |

The nitro group’s critical role in target engagement is evident from the 83-fold loss in EGFR potency upon its removal .

Future Research Directions

-

Prodrug Development: Masking the nitro group as a bioreducible moiety (e.g., nitroreductase-sensitive trigger) to enhance tumor selectivity .

-

Green Synthesis: Catalytic C–O coupling using nickel complexes to eliminate stoichiometric base waste.

-

Computational Modeling: Machine learning-driven optimization of substituent patterns for kinase selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume